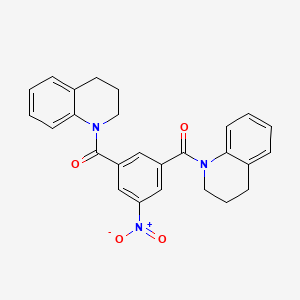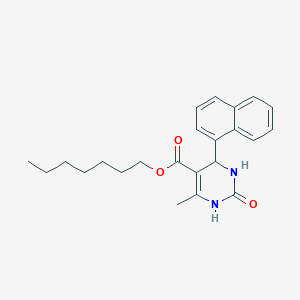![molecular formula C14H12BrN3O2 B11672537 N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11672537.png)
N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(3-bromo-4-méthoxyphényl)méthylidène]pyridine-2-carbohydrazide est un composé chimique appartenant à la classe des hydrazones. Les hydrazones se caractérisent par la présence du groupe fonctionnel -NHN=CH-
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N’-[(E)-(3-bromo-4-méthoxyphényl)méthylidène]pyridine-2-carbohydrazide implique généralement la réaction de condensation entre le 3-bromo-4-méthoxybenzaldéhyde et la pyridine-2-carbohydrazide. Cette réaction est généralement réalisée dans un solvant tel que l’éthanol ou le méthanol sous reflux. Le mélange réactionnel est chauffé pour favoriser la formation de la liaison hydrazone.
Méthodes de production industrielle
Bien que les méthodes spécifiques de production industrielle de ce composé ne soient pas bien documentées, l’approche générale impliquerait la mise à l’échelle de la synthèse en laboratoire. Cela comprendrait l’optimisation des conditions de réaction pour assurer un rendement et une pureté élevés, ainsi que la mise en œuvre d’étapes de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N’-[(E)-(3-bromo-4-méthoxyphényl)méthylidène]pyridine-2-carbohydrazide peut subir différents types de réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des oxydes correspondants.
Réduction: Les réactions de réduction peuvent convertir le groupe hydrazone en amine.
Substitution: L’atome de brome dans le cycle aromatique peut être substitué par d’autres groupes fonctionnels par le biais de réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation: Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution: Des nucléophiles tels que des amines ou des thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation: Dérivés oxydés du composé d’origine.
Réduction: Amines dérivées de la réduction du groupe hydrazone.
Substitution: Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de recherche scientifique
N’-[(E)-(3-bromo-4-méthoxyphényl)méthylidène]pyridine-2-carbohydrazide a plusieurs applications de recherche scientifique:
Chimie: Utilisé comme ligand en chimie de coordination pour former des complexes avec les métaux de transition.
Biologie: Enquête sur son potentiel en tant qu’inhibiteur enzymatique.
Médecine: Exploré pour ses propriétés pharmacologiques, y compris ses activités anticancéreuses et antimicrobiennes potentielles.
Applications De Recherche Scientifique
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-microbial activities.
Mécanisme D'action
Le mécanisme d’action de N’-[(E)-(3-bromo-4-méthoxyphényl)méthylidène]pyridine-2-carbohydrazide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu’inhibiteur enzymatique, il peut se lier au site actif de l’enzyme, empêchant ainsi la liaison du substrat et l’activité catalytique subséquente. Les voies exactes et les cibles moléculaires peuvent varier en fonction de l’application spécifique et du contexte biologique.
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-[(E)-(2,5-diméthoxyphényl)méthylidène]biphényl-4-carbohydrazide
- N’-[(E)-(4-fluorophényl)méthylidène]biphényl-4-carbohydrazide
- N’-[(E)-(3,5-dibromo-2,4-dihydroxyphényl)méthylidène]nicotinohydrazide
Unicité
N’-[(E)-(3-bromo-4-méthoxyphényl)méthylidène]pyridine-2-carbohydrazide est unique en raison de la présence des groupes brome et méthoxy sur le cycle aromatique, ce qui peut influencer sa réactivité et ses propriétés de liaison. Ces substituants peuvent améliorer son potentiel en tant que ligand en chimie de coordination et son activité biologique en tant qu’inhibiteur enzymatique.
Propriétés
Formule moléculaire |
C14H12BrN3O2 |
|---|---|
Poids moléculaire |
334.17 g/mol |
Nom IUPAC |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H12BrN3O2/c1-20-13-6-5-10(8-11(13)15)9-17-18-14(19)12-4-2-3-7-16-12/h2-9H,1H3,(H,18,19)/b17-9+ |
Clé InChI |
JBUVARYTOAYJHL-RQZCQDPDSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2)Br |
SMILES canonique |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11672454.png)
![4-{(E)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11672459.png)
![2-methoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B11672466.png)
![2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11672475.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11672481.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11672485.png)


![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-phenylethylidene]propanehydrazide](/img/structure/B11672501.png)
![N-[4-(benzyloxy)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B11672515.png)
![{3-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11672519.png)

![2-[(1-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N'-[(1Z)-1-phenylethylidene]acetohydrazide](/img/structure/B11672525.png)
![[3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](4-methylpiperidin-1-yl)methanone](/img/structure/B11672542.png)
